molecular formula C10H5Cl9 B1202745 Nonachlor CAS No. 3734-49-4

Nonachlor

Cat. No.: B1202745
CAS No.: 3734-49-4
M. Wt: 444.2 g/mol
InChI Key: OCHOKXCPKDPNQU-FLVMBEMLSA-N
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Description

Nonachlor is a bioaccumulating component of the pesticide chlordane . It has the molecular formula C10H5Cl9 and a molecular weight of 444.224 . It is one of the most common chlordane-related environmental contaminants and tissue residues .


Synthesis Analysis

This compound is a component of the pesticide chlordane, which was developed by Velsicol Chemical Corporation . The synthesis of chlordane involves chlorinating a by-product of synthetic rubber manufacturing . The resulting product is a mixture of over 120 structurally related compounds, including this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclodiene ring surrounded by chlorine atoms . The IUPAC Standard InChI for this compound is InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3?,4?,5?,8?,9? .


Chemical Reactions Analysis

This compound is a component of technical chlordane, which is a mixture of chlordane and chlordane-related compounds . The chemical reactions involving this compound are primarily related to its role as a component of chlordane .


Physical and Chemical Properties Analysis

This compound is a white solid with a slightly pungent, chlorine-like odor . It has a molecular weight of 444.224 and a formula of C10H5Cl9 . It is highly resistant to degradation in the environment and readily accumulates in the lipids (fats) of humans and animals .

Scientific Research Applications

  • Presence in Human Tissues : Nonachlor, a major component of technical chlordane, has been detected in human blood and adipose tissues, indicating its accumulation in the human body (Hirai & Tomokuni, 1991).

  • Physical Properties : The crystal structure of trans-nonachlor, a variant of this compound, has been characterized, providing insights into its chemical properties and potential environmental interactions (Kennard, Smith, & Schiller, 1985).

  • Toxicological Effects in Animals : Studies on Sprague-Dawley rats have shown that trans-Nonachlor and cis-nonachlor, both components of chlordane, accumulate differently in tissues and have varying degrees of toxicity. The liver was identified as a target organ, with pronounced hepatic changes observed in rats treated with trans-nonachlor (Bondy et al., 2000).

  • Pest Control Applications : this compound has been evaluated as a residual insecticide in soil and as a toxicant in bait for controlling imported fire ants. Its effectiveness as a bait toxicant and in residual studies has been compared to other pesticides like mirex and heptachlor (Banks et al., 1966).

  • Metabolism in Humans and Rats : The metabolic fate of this compound in humans and rats has been studied, revealing that humans have a relatively lower capability to convert trans-nonachlor to trans-chlordane compared to rats. This difference in metabolic pathways may explain why this compound accumulates more in humans (Tashiro & Matsumura, 1978).

  • Association with Pancreatic Cancer Risk : A study found associations between higher concentrations of trans-nonachlor and an increased risk of pancreatic cancer. This suggests a potential link between this compound exposure and cancer risk (Porta et al., 2021).

Mechanism of Action

Nonachlor, along with other components of chlordane, can disrupt epidermal growth factor receptor (EGFR) signaling . This disruption can lead to the activation of the constitutive androstane receptor (CAR), which can have various effects on the body .

Safety and Hazards

Nonachlor is harmful if swallowed, in contact with skin, or if inhaled . It is also a highly flammable liquid and vapor, and it causes serious eye irritation . Due to its toxicity and persistence in the environment, this compound and other components of chlordane have been banned for use in many countries .

Relevant Papers

Several papers have been published on this compound. One study compared the toxicity of cis-nonachlor and trans-nonachlor in rats, finding that trans-nonachlor was more toxic . Another study found that this compound and other endocrine and metabolic disrupting chemicals can disrupt EGFR signaling . A third paper discussed the potential for this compound and other xenobiotics to activate CAR via EGFR inhibition .

Properties

IUPAC Name

(1S,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8+,9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHOKXCPKDPNQU-FLVMBEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052709, DTXSID40872581
Record name trans-Nonachlor
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Record name cis-Nonachlordane
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Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 8.2X10-3 mg/L at 25 °C /Estimated/
Record name NONACHLOR
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Vapor Pressure

0.000001 [mmHg], 1.00X10-6 mm Hg at 25 °C /Extrapolated/
Record name Nonachlor
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Mechanism of Action

Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation.
Record name NONACHLOR
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CAS No.

5103-73-1, 39765-80-5, 3734-49-4
Record name cis-Nonachlor
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Record name (1R,2R,3S,4S,5R,6S,7S)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.0^{2,6}]dec-8-ene
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Record name NONACHLOR, CIS-
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Record name NONACHLOR
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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